

Benchmarking 2-Hydroxyphenazine Production in Pseudomonas Species: A Comparative Guide

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Compound of Interest

Compound Name: 2-Hydroxyphenazine

Cat. No.: B1496473

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **2-hydroxyphenazine** (2-OH-PHZ) production across different *Pseudomonas* species, with a focus on strains of *Pseudomonas chlororaphis*. The information is intended to assist researchers in selecting suitable strains and methodologies for the production of this bioactive compound, which has garnered interest for its potential applications in agriculture and medicine. While direct comparative studies across a wide range of *Pseudomonas* species under standardized conditions are limited, this guide synthesizes available data from various studies to offer a valuable point of reference.

Quantitative Production of 2-Hydroxyphenazine

The production of **2-hydroxyphenazine** varies significantly among different *Pseudomonas* species and, more notably, between wild-type and genetically engineered strains. The following table summarizes the reported yields of 2-OH-PHZ in several *Pseudomonas chlororaphis* strains. It is important to note that the cultivation conditions and experimental setups in the cited studies may differ, impacting the absolute production values.

Pseudomonas Species/Strain	Strain Type	2-Hydroxyphenazine Yield (mg/L)	Reference(s)
Pseudomonas chlororaphis GP72	Wild-Type	4.5	[1]
Pseudomonas chlororaphis GP72	Genetically Engineered	450.4	[1]
Pseudomonas chlororaphis subsp. aurantiaca LX24	Wild-Type	158.6	
Pseudomonas chlororaphis subsp. aurantiaca LX24	Genetically Engineered	677.1	
Pseudomonas chlororaphis H18	Wild-Type	71.8	
Pseudomonas chlororaphis GP72AN	Genetically Engineered	~170	

Experimental Protocols

This section details the common methodologies for the cultivation of *Pseudomonas* species for **2-hydroxyphenazine** production, followed by extraction and quantification of the compound.

Bacterial Cultivation

- Media Preparation: A commonly used medium for phenazine production is King's B (KB) medium. The composition of KB medium is as follows:
 - Proteose Peptone No. 3: 20 g/L
 - Glycerol: 10 mL/L
 - K₂HPO₄: 1.5 g/L

- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 1.5 g/L
- Adjust pH to 7.2.
- Autoclave at 121°C for 15 minutes.
- Inoculation and Incubation:
 - Prepare a starter culture by inoculating a single colony of the desired *Pseudomonas* strain into 5 mL of KB broth.
 - Incubate the starter culture overnight at 28°C with shaking at 200 rpm.
 - Inoculate the main culture (e.g., 100 mL of KB broth in a 500 mL flask) with the overnight starter culture to an initial optical density at 600 nm (OD_{600}) of 0.05.
 - Incubate the main culture at 28°C with shaking at 200 rpm for 48-72 hours. The fermentation broth of 2-OH-PHZ producing strains typically turns a characteristic orange color.

Extraction of 2-Hydroxyphenazine

- Acidification: After incubation, acidify the bacterial culture to a pH of 2.0 using concentrated hydrochloric acid (HCl). This step is crucial for the efficient extraction of phenazine compounds.
- Solvent Extraction:
 - Transfer the acidified culture to a separatory funnel.
 - Add an equal volume of ethyl acetate to the separatory funnel.
 - Shake vigorously for 2 minutes to extract the phenazines into the organic phase. Allow the phases to separate.
 - Collect the upper ethyl acetate phase.

- Repeat the extraction from the aqueous phase two more times with an equal volume of ethyl acetate to ensure complete recovery.
- Drying and Evaporation:
 - Pool the ethyl acetate extracts.
 - Dry the extract over anhydrous sodium sulfate (Na_2SO_4) to remove any residual water.
 - Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude phenazine extract as a solid residue.

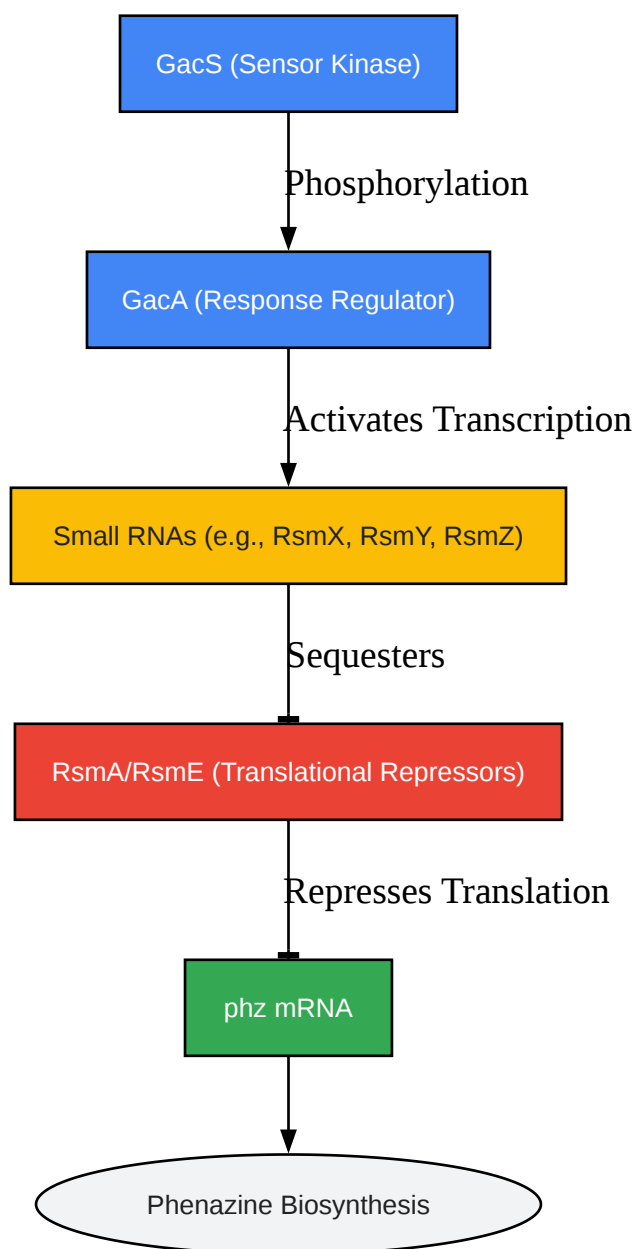
Quantification by High-Performance Liquid Chromatography (HPLC)

- Sample Preparation:
 - Dissolve the dried crude extract in a known volume of methanol (e.g., 1 mL).
 - Filter the solution through a 0.22 μm syringe filter to remove any particulate matter before injection into the HPLC system.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
 - Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid) is commonly used. A typical gradient might be:
 - 0-5 min: 20% Methanol
 - 5-25 min: Gradient from 20% to 80% Methanol
 - 25-30 min: 80% Methanol
 - 30-35 min: Gradient from 80% to 20% Methanol
 - 35-40 min: 20% Methanol (equilibration)

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV detector at 254 nm and 365 nm.
- Standard Curve: Prepare a standard curve using a pure standard of **2-hydroxyphenazine** of known concentrations to quantify the amount of 2-OH-PHZ in the samples.

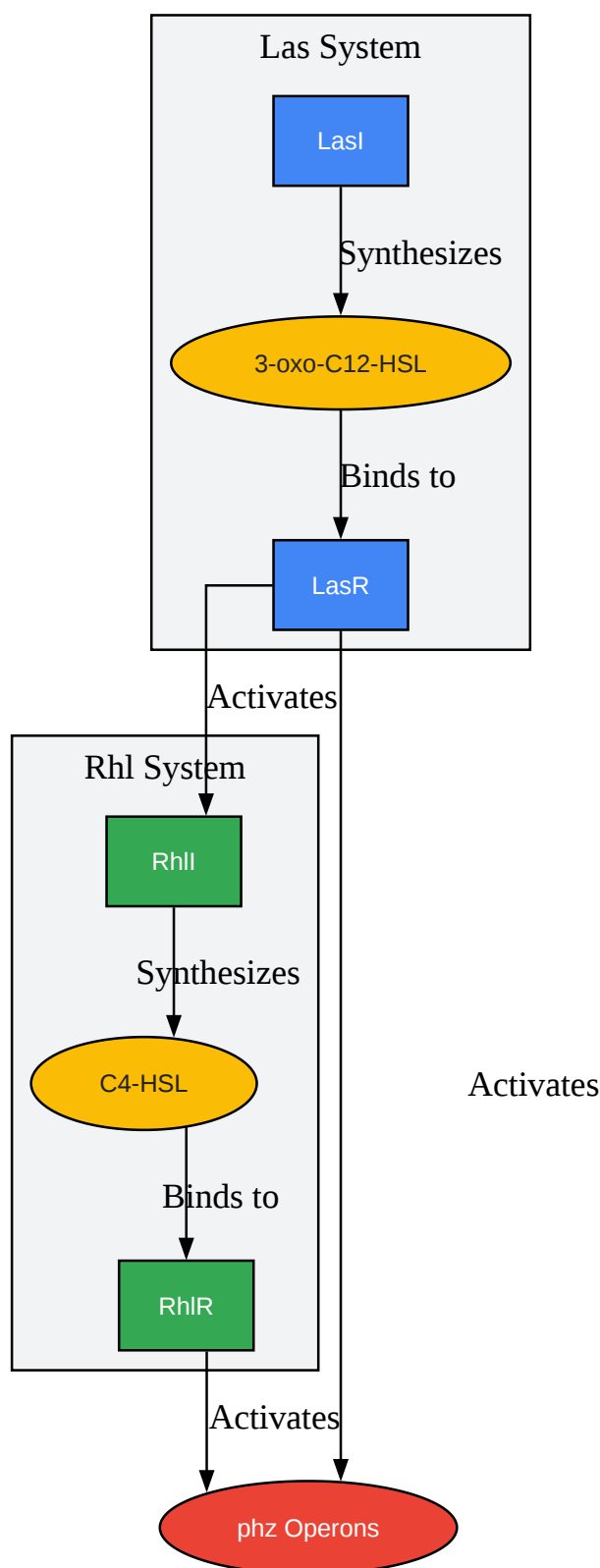
Signaling Pathways and Experimental Workflow

The biosynthesis of phenazines in *Pseudomonas* is tightly regulated by complex signaling networks, including the GacS/GacA two-component system and quorum sensing.



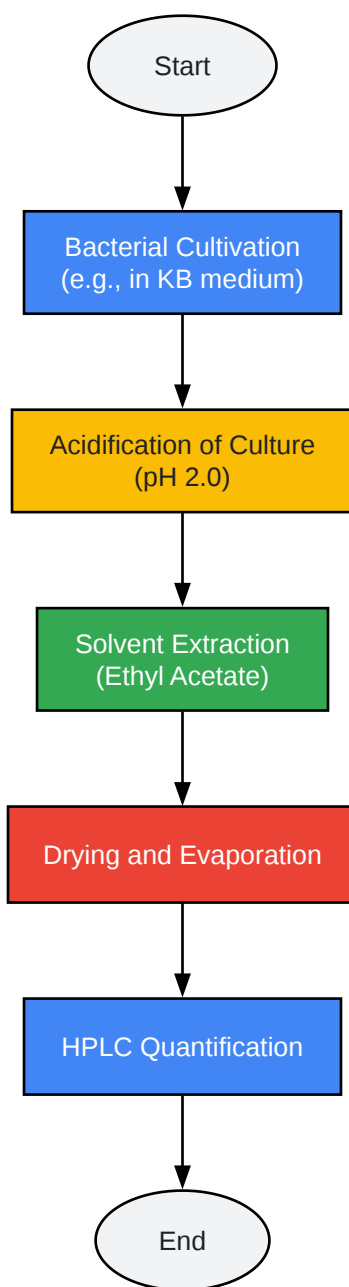
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Caption: GacS/GacA signaling pathway regulating phenazine biosynthesis.



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Caption: Quorum sensing regulation of phenazine production in *P. aeruginosa*.



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Caption: Experimental workflow for **2-hydroxyphenazine** quantification.

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References

- 1. youtube.com [youtube.com]
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